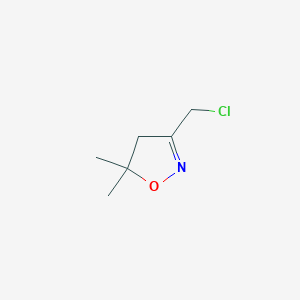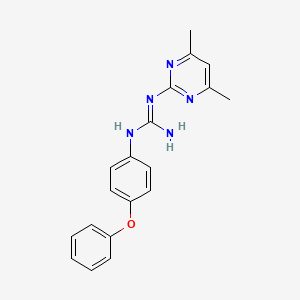
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine, abbreviated as DMPPG, is a chemical compound commonly used in laboratory experiments for various purposes. It is a substituted guanidine, and is classified as an organic compound. DMPPG is a synthetic compound and is not found in nature. It has a molecular weight of 262.30 g/mol, and a melting point of approximately 140°C.
Scientific Research Applications
Antifungal Applications : Dimethylpyrimidin-derivatives, closely related to N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine, have shown effectiveness as antifungal agents. A study demonstrated their activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for development into antifungal agents (Jafar et al., 2017).
Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural analysis of derivatives of this compound. For instance, cyclization reactions involving 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines have been investigated, providing insights into the reaction mechanisms and potential applications of these derivatives (Shestakov et al., 2011).
Interaction with Biological Molecules : Studies on derivatives of this compound have also explored their interaction with biological molecules. For example, research on p-hydroxycinnamic acid amides derivatives, including variants of the target compound, investigated their interactions with bovine serum albumin (BSA). This kind of study is crucial for understanding the potential biological activity and drug interactions of these compounds (Meng et al., 2012).
Herbicidal Activity : Some derivatives of this compound have been synthesized and tested for their herbicidal activities. A study reported the synthesis of a specific acyl thiourea derivative and its inhibitory activity against certain plants, suggesting potential use in agriculture (Fu-b, 2014).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-12-14(2)22-19(21-13)24-18(20)23-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,20,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOXRKDPXWJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)

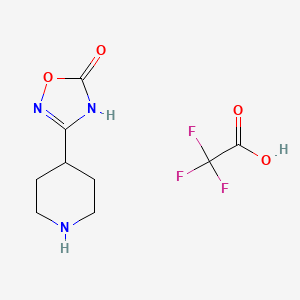
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
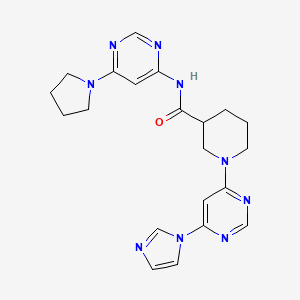
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)

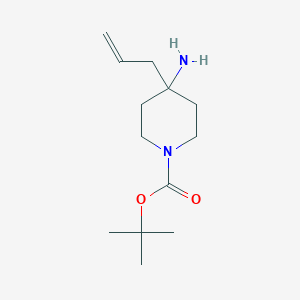
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)
